A Technical Guide to (3R)-3-Aminodecanoic Acid and its Trifluoroacetic Acid Salt
A Technical Guide to (3R)-3-Aminodecanoic Acid and its Trifluoroacetic Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (3R)-3-aminodecanoic acid, focusing on its chemical identifiers, properties, and the nature of its commonly encountered trifluoroacetic acid (TFA) salt form. The information herein is intended to support professionals in research and development by clarifying the nomenclature, synthesis, and analytical considerations for this compound.
Chemical Identification and Nomenclature
A frequent point of ambiguity for researchers is the distinction between a parent compound and its salt form in chemical databases. (3R)-3-aminodecanoic acid is a chiral, non-proteinogenic β-amino acid. While it is often synthesized and purified using trifluoroacetic acid, resulting in the TFA salt, this salt form does not always have a unique, dedicated CAS Registry Number. Instead, the identifiers of the parent compound (the free base) are typically used.
It is crucial for researchers to recognize that the TFA salt is a combination of the protonated (3R)-3-aminodecanoic acid and the trifluoroacetate anion. This is a consequence of using TFA as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) or for cleaving the molecule from a solid-phase synthesis resin.[1][2][3][4][5]
The primary identifiers for the parent compound, (3R)-3-aminodecanoic acid , are detailed below.
| Identifier | Value | Source |
| CAS Number | 1807888-02-3 | ChemicalBook[6] |
| PubChem CID | Not explicitly available for the (R)-enantiomer. The racemic form (3-Aminodecanoic acid) is CID 295570.[7] | PubChem[7] |
| Molecular Formula | C10H21NO2 | PubChem[7] |
| IUPAC Name | (3R)-3-aminodecanoic acid | N/A |
| InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 | N/A (Stereo-specific) |
| InChIKey | SSKFRIVYCVHCQK-SCSAIBSYSA-N | N/A (Stereo-specific) |
| SMILES | CCCCCCCCCC(=O)O | N/A (Stereo-specific) |
Note on TFA Salt: The molecular formula for the TFA salt is C12H22F3NO4, and its molecular weight is higher due to the addition of the trifluoroacetic acid molecule (CF3COOH).
Physicochemical Properties
The properties of the free base and its TFA salt differ, primarily in terms of molecular weight, solubility, and acidity. Understanding these differences is critical for accurate experimental design, including solution preparation and stoichiometric calculations.
| Property | (3R)-3-aminodecanoic acid (Free Base) | (3R)-3-aminodecanoic acid TFA Salt |
| Molecular Weight | 187.28 g/mol [7] | 301.29 g/mol |
| Monoisotopic Mass | 187.157228913 Da[7] | 301.149747 Da |
| pKa (Predicted) | Acidic: ~4.5 (Carboxyl), Basic: ~10.5 (Amino) | Acidic: <1 (TFA) |
| Appearance | White to off-white solid or powder. | Typically a white to off-white lyophilized powder. |
| Solubility | Soluble in aqueous acids and bases. Limited solubility in neutral water and organic solvents. | Generally more soluble in water and polar organic solvents (e.g., methanol, acetonitrile) due to its ionic nature.[8] |
Synthesis, Purification, and the Role of TFA
The synthesis of enantiomerically pure β-amino acids like (3R)-3-aminodecanoic acid often involves multi-step, stereoselective methods. A common conceptual pathway starts from chiral precursors or utilizes asymmetric catalysis.
General Synthetic Strategy
A representative synthetic approach may involve the enantioselective reduction of a corresponding ynone to a propargylic alcohol, which is then converted to a protected propargylic amine.[9] Subsequent transformation of the terminal alkyne to a carboxylic acid, followed by deprotection, yields the final β-amino acid.[9] This method provides high stereochemical control, which is essential for applications in drug development.
Purification and TFA Salt Formation Workflow
The final product of a synthesis is rarely pure enough for direct use and requires rigorous purification, typically via RP-HPLC. This is where the TFA salt is formed.
Causality in Protocol:
-
TFA as an Ion-Pairing Agent: Trifluoroacetic acid is a strong acid (pKa ≈ 0.5) added to the mobile phase (water/acetonitrile) during HPLC.[1] It protonates the basic amino group of (3R)-3-aminodecanoic acid, forming a positively charged species. The resulting trifluoroacetate anion then forms an ion pair with the protonated amine.
-
Improved Chromatography: This ion-pairing interaction masks the polar amine group, reducing tailing and improving the peak shape on the nonpolar C18 stationary phase, leading to better separation and higher purity of the final product.[1][3]
-
Lyophilization: After the pure fractions are collected, they are lyophilized (freeze-dried). This process removes the volatile mobile phase solvents, leaving the non-volatile β-amino acid as a stable salt with the trifluoroacetate counter-ion.[2]
Caption: Workflow for Synthesis and Purification of (3R)-3-aminodecanoic acid TFA Salt.
Analytical Characterization
To ensure the identity, purity, and integrity of the compound, a suite of analytical techniques must be employed. This serves as a self-validating system for each synthesized batch.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and confirm its retention time.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Purity is assessed by integrating the area of the main peak relative to the total peak area.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Method:
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Infuse a dilute solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Expected Ion: For the free base, the expected protonated molecule [M+H]⁺ is at m/z 188.16.
-
Interpretation: The observed mass should match the calculated mass within a narrow tolerance (e.g., ± 0.1 Da), confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and stereochemistry of the compound.
-
Method:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or MeOD). The spectrum should show characteristic peaks for the alkyl chain, the methine proton at the chiral center (C3), and the methylene protons adjacent to the carbonyl group (C2). The integration of these peaks should correspond to the number of protons in the structure.
-
¹⁹F NMR: This is crucial for confirming the presence of the TFA counter-ion. A single peak around -76 ppm is indicative of the trifluoroacetate anion.[3] This allows for quantification of the TFA content.
-
Applications and Biological Considerations
β-amino acids are valuable building blocks in medicinal chemistry. Their incorporation into peptides can enhance proteolytic stability and induce specific secondary structures. While (3R)-3-aminodecanoic acid itself is a research chemical, related structures are explored for various therapeutic applications.
Important Consideration: The presence of residual TFA can have biological consequences. TFA has been shown to interfere with cellular assays, alter peptide conformation, and in some cases, elicit an immune response.[3][4][5] For sensitive biological applications, especially in vivo studies, it may be necessary to perform a salt exchange (e.g., to acetate or hydrochloride) to remove the TFA counter-ion.[2][4]
References
- An In-Depth Technical Guide to the Trifluoroacetic Acid Salt Form of Synthetic Peptides. Benchchem.
- Which salt form should I choose for my peptide? AmbioPharm.
- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
- Should I Have TFA Removed
- Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- 3-Aminodecanoic acid | C10H21NO2 | CID 295570. PubChem.
- (3R)-3-aminodecanoic acid trifluoroacetic acid | 1807888-02-3. ChemicalBook.
- Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid).
- Physicochemical Properties. Analiza.
- 12-Aminododecanoic acid 95 | 693-57-2. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. (3R)-3-aminodecanoic acid trifluoroacetic acid | 1807888-02-3 [m.chemicalbook.com]
- 7. 3-Aminodecanoic acid | C10H21NO2 | CID 295570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. analiza.com [analiza.com]
- 9. researchgate.net [researchgate.net]
